
Deferasirox Isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The compound also features two hydroxyphenyl groups and a benzoic acid ester, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid typically involves multiple steps. One common method includes the reaction of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole with benzoic acid derivatives under specific conditions. The reaction often requires the use of solvents such as dimethylformamide and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyphenyl groups results in quinones, while reduction of the triazole ring yields reduced triazole derivatives. Substitution reactions can produce various ester derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid involves its interaction with molecular targets and pathways. The triazole ring and hydroxyphenyl groups enable the compound to form hydrogen bonds and coordinate with metal ions. This property is particularly important in its role as an iron chelator, where it binds to iron ions and facilitates their excretion from the body .
Comparación Con Compuestos Similares
Similar Compounds
Deferasirox: A similar iron chelator with a triazole ring and hydroxyphenyl groups.
Methyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl] benzoate: Another compound with similar structural features and biological activities.
Uniqueness
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in drug development and material science .
Propiedades
Fórmula molecular |
C24H21N3O4 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate |
InChI |
InChI=1S/C24H21N3O4/c1-15(2)31-24(30)16-11-13-17(14-12-16)27-23(19-8-4-6-10-21(19)29)25-22(26-27)18-7-3-5-9-20(18)28/h3-15,28-29H,1-2H3 |
Clave InChI |
VMMWFVQHXQVDKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
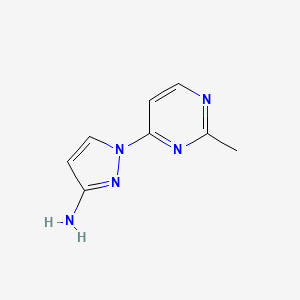
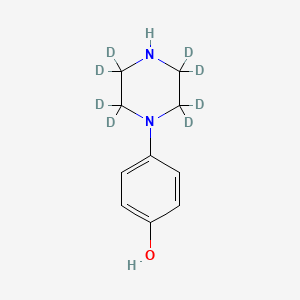
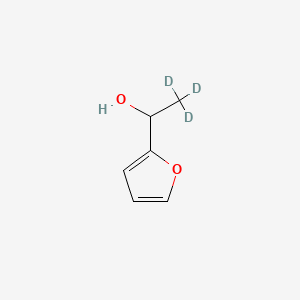
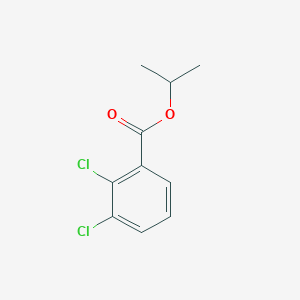

![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
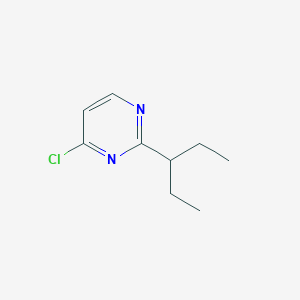
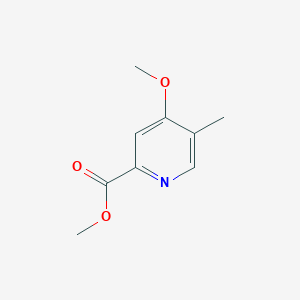
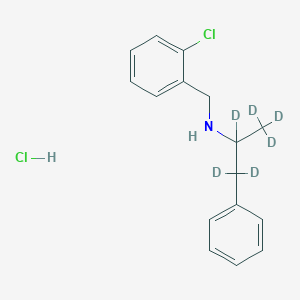
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
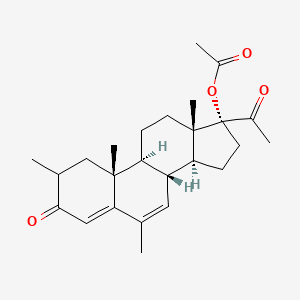
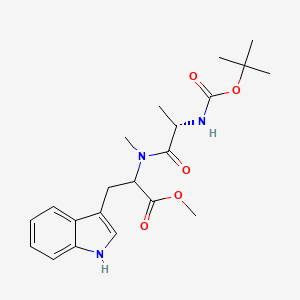
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)
